

A Technical Guide to the Spectroscopic Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

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Compound of Interest

Compound Name: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** (CAS: 22795-97-7), a key chiral building block. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**, providing detailed information about the hydrogen and carbon framework.

Table 1: ^1H NMR Spectroscopic Data

Assignment	Expected Chemical Shift (δ) ppm	Multiplicity	Integration
CH ₃ (Ethyl group)	~ 1.05	Triplet (t)	3H
CH ₂ (Pyrrolidine ring)	~ 1.60 - 1.90	Multiplet (m)	4H
CH (Pyrrolidine ring, C2)	~ 2.15 - 2.30	Multiplet (m)	1H
CH ₂ (Ethyl group)	~ 2.35 - 2.50 & 2.75 - 2.90	Multiplet (m)	2H
CH ₂ -NH ₂ (Aminomethyl)	~ 2.55 - 2.70	Multiplet (m)	2H
CH ₂ (Pyrrolidine ring, C5)	~ 2.95 - 3.10	Multiplet (m)	1H

| NH₂ (Amino group) | Variable (Broad singlet) | Broad s | 2H |

Table 2: ¹³C NMR Spectroscopic Data[1][2]

Assignment	Expected Chemical Shift (δ) ppm
CH ₃ (Ethyl group)	~ 14.5
C4 (Pyrrolidine ring)	~ 22.5
C3 (Pyrrolidine ring)	~ 28.0
CH ₂ -NH ₂ (Aminomethyl)	~ 45.0
CH ₂ (Ethyl group)	~ 48.5
C5 (Pyrrolidine ring)	~ 54.0

| C2 (Pyrrolidine ring) | ~ 63.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is consistent with the structure of 2-aminomethyl-1-ethylpyrrolidine.[3]

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3360 - 3280	Medium, Broad	N-H stretch (primary amine)
2960 - 2850	Strong	C-H stretch (alkane)
~ 1590	Medium	N-H bend (scissoring)
1465 - 1450	Medium	C-H bend (CH ₂)

| ~ 1050 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data[4]

m/z	Relative Intensity (%)	Assignment
128	~ 5	[M] ⁺ (Molecular Ion)
98	100	[M - CH ₂ NH ₂] ⁺
84	~ 30	[C ₅ H ₁₀ N] ⁺
70	~ 45	[C ₄ H ₈ N] ⁺

| 56 | ~ 25 | [C₃H₆N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-15 mg of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or corresponding frequency.
 - Pulse Sequence: Proton-decoupled.
 - Number of Scans: 512-2048 (more for dilute samples).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

- Integrate peaks in the ^1H NMR spectrum and assign chemical shifts for both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Methodology:

- Sample Preparation (Neat Liquid/Thin Film):
 - Place one drop of liquid **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** onto the surface of a polished salt plate (e.g., NaCl or KBr).[5][6]
 - Place a second plate on top to spread the liquid into a thin, uniform film.[5][6]
 - Mount the plates in the spectrometer's sample holder.[6]
- Instrument Parameters (FT-IR):
 - Technique: Fourier Transform Infrared (FT-IR) Transmission.
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Analysis:
 - Acquire a background spectrum of the empty sample holder or clean salt plates.
 - Acquire the sample spectrum.
 - Identify and assign characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

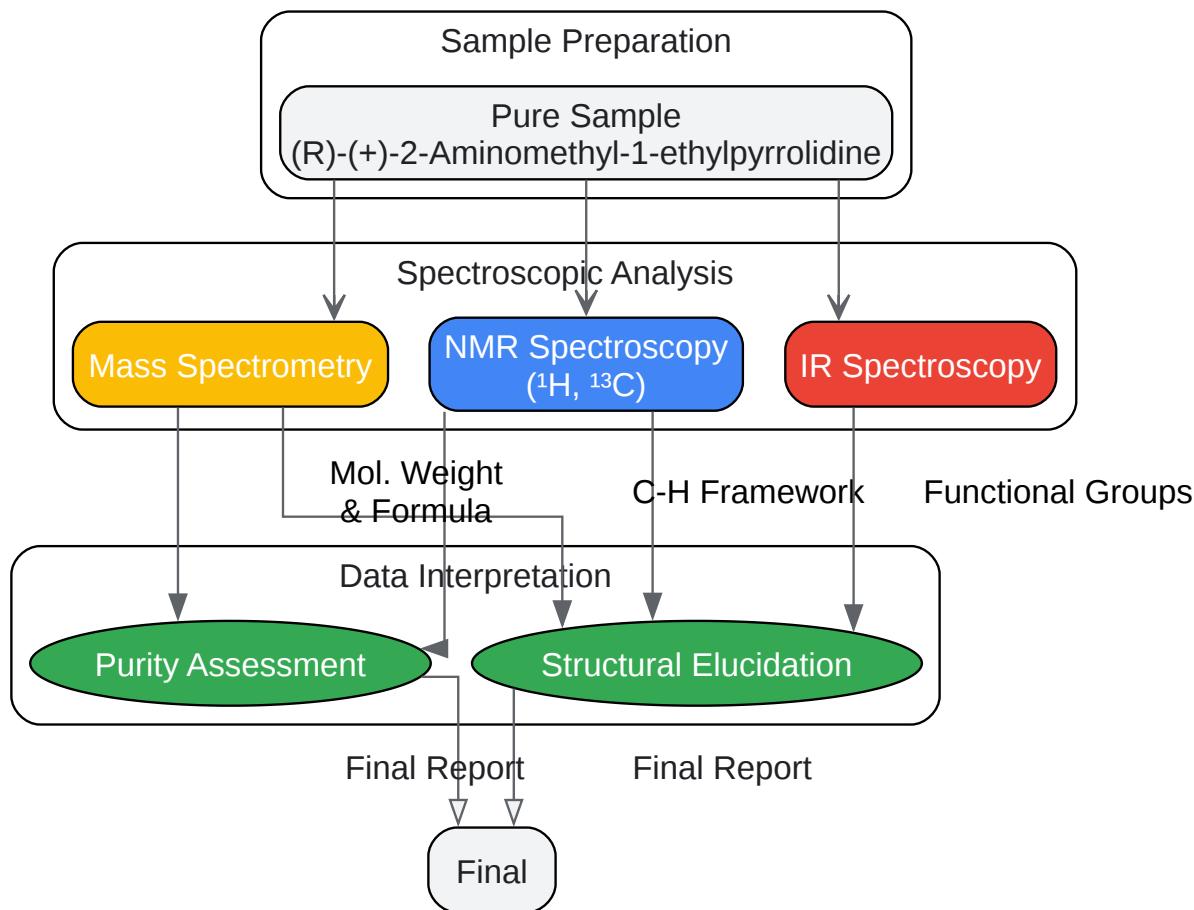
Methodology:

- Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and direct injection into the mass spectrometer. This is suitable for a volatile compound like **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.^[7]
- Ionization Technique:
 - Method: Electron Ionization (EI).^[8]
 - Energy: Standard 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for library matching.^[8]
- Mass Analyzer:
 - Type: Quadrupole or Time-of-Flight (TOF) mass analyzer.^[9]
 - Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-300).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the major fragment ions to deduce the structure and confirm the identity of the compound. The fragmentation pattern can be compared to spectral databases like NIST.^[4]

Visualizations

Spectroscopic Analysis Workflow

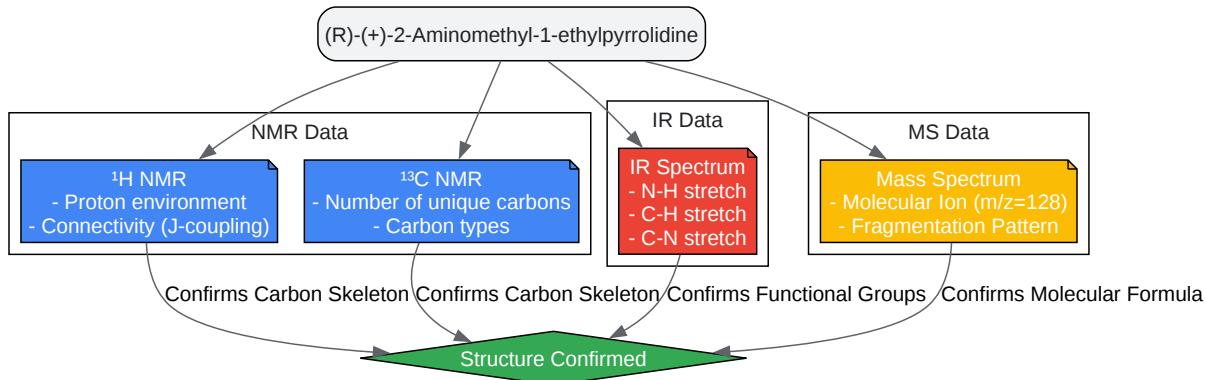
The following diagram illustrates the typical workflow for a comprehensive spectroscopic characterization of a small molecule like **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.

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Caption: Workflow for Spectroscopic Analysis.

Logical Diagram for Structural Elucidation

This diagram shows the logical relationship between the data obtained from different spectroscopic methods to confirm the molecule's structure.

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Caption: Structural Confirmation Logic.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046709#spectroscopic-data-for-r-2-aminomethyl-1-ethylpyrrolidine-nmr-ir-ms>]

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